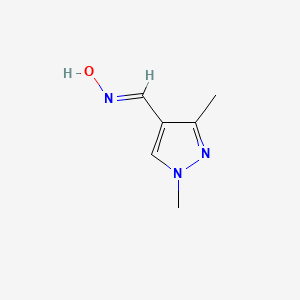

1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime

Description

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole-based oxime derivative characterized by a dimethyl-substituted pyrazole core and an oxime (-CH=N-OH) functional group at the 4-position. The compound serves as a key intermediate in synthesizing bioactive derivatives, particularly in agrochemical research, due to its structural versatility .

Key properties include a melting point of 133–134°C, a boiling point of 359.4±42.0°C (predicted), and a density of 1.21 g/cm³ . The oxime group enables participation in hydrogen bonding, influencing crystallinity and solubility, as observed in its crystal structure stabilized by O–H⋯N interactions .

Properties

IUPAC Name |

(NE)-N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5-6(3-7-10)4-9(2)8-5/h3-4,10H,1-2H3/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZUWXGVBWUBHZ-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized through the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in a solvent such as methanol, with the addition of a base like potassium hydroxide to facilitate the reaction. The reaction mixture is heated to around 60°C for one hour, followed by cooling, filtration, and drying to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The oxime group undergoes oxidation under controlled conditions. For example:

These reactions are critical for synthesizing carboxylic acid derivatives used in medicinal chemistry .

Reduction Reactions

The oxime group can be reduced to form amines:

| Reagent | Product | Application | Source |

|---|---|---|---|

| NaBH₄/LiAlH₄ | 1,3-Dimethylpyrazole-4-methanamine | Precursor for bioactive amines | |

| H₂ (Pd/C catalyst) | Corresponding primary amine | Requires high-pressure hydrogen |

Reduction products are valuable intermediates in agrochemical synthesis .

Condensation Reactions

The aldehyde oxime participates in condensation with nucleophiles:

These reactions enable the synthesis of heterocyclic libraries for biological screening .

Substitution Reactions

The pyrazole ring’s chloro/methyl substituents influence electrophilic substitution:

| Site | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| C-4 position | Phenol derivatives | 5-Phenoxy-pyrazole oxime ethers | Alkaline conditions | |

| C-5 position | Thiophenols | Thioether-functionalized analogs | Enhances acaricidal activity |

Substituted derivatives are key intermediates in acaricide development .

Cycloaddition and Ring Formation

The oxime group facilitates cyclization:

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| CS₂/KOH | Thiadiazole hybrids | Antifungal agents | |

| Ethyl azidoacetate | Pyrrolo[1,2-b]pyrazoles | Antibacterial scaffolds |

These reactions expand structural diversity for drug discovery .

Biological Activity Correlation

Modifications directly impact bioactivity:

| Derivative Type | Bioactivity (IC₅₀/EC₅₀) | Target Organism | Source |

|---|---|---|---|

| Phenoxy-oxime ethers | 0.12 mg/L (acaricidal) | Tetranychus urticae | |

| Thioether analogs | 85% mortality (72h) | Aphis gossypii |

Structure-activity relationships highlight the oxime’s role in target binding .

This compound’s versatility in nucleophilic, redox, and cyclization reactions makes it indispensable in synthetic and medicinal chemistry. Experimental protocols and yields vary significantly with reaction conditions, necessitating optimization for specific applications.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds and heterocycles. Its unique structure allows it to undergo several types of reactions:

- Oxidation : Can be oxidized to form nitriles or other oxidized derivatives.

- Reduction : Can be reduced to yield amine derivatives.

- Substitution : Can participate in substitution reactions with various nucleophiles.

Research indicates that 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. The mechanism behind this activity is believed to involve the formation of hydrogen bonds with active sites on microbial enzymes, potentially inhibiting their function .

Medicinal Chemistry

The compound is under investigation for its potential as a pharmaceutical intermediate or active ingredient. Its derivatives have shown promise in various biological assays, suggesting potential applications in treating infections and possibly other diseases .

Industrial Applications

In industry, this compound is utilized in the production of:

- Agrochemicals

- Dyes

- Other industrial chemicals

The compound's ability to form stable complexes with metal ions enhances its utility in these applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole oxime derivatives, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of pyrazole oxime derivatives achieved higher yields by adjusting reaction conditions (pH and time). This study highlighted the importance of reaction parameters in maximizing product yield and purity .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazole oxime derivatives share a common pyrazole-oxime scaffold but differ in substituents, which critically affect their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogen substituents (e.g., -F, -Cl, -Br) enhance electrophilicity and bioactivity by increasing oxidative stability and membrane permeability .

- Bulkier Substituents: Pyridylmethyl or phenoxy groups introduce steric hindrance, affecting binding interactions in biological systems .

- Hydrogen Bonding : The oxime group in the parent compound facilitates intermolecular interactions, improving crystallinity compared to oil-form derivatives (e.g., 8a–8d) .

Key Observations :

- Nucleophilic Substitution: Activated C-Cl bonds in intermediates (e.g., 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde) allow efficient substitution with thiols or phenols under mild conditions .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Table 3: Physicochemical Comparison

Key Observations :

- Solid vs. Liquid Derivatives : Bulky substituents (e.g., pyridylmethyl) reduce crystallinity, yielding oils, while halogenated derivatives form stable solids .

- Thermal Stability : The parent oxime’s predicted high decomposition temperature (>250°C) suggests utility in high-temperature applications compared to tetrazole-based oximes .

Table 4: Bioactivity Comparison

Key Observations :

- Potency Enhancement: Halogenated derivatives (e.g., bromophenoxy) show higher activity at lower concentrations due to increased lipophilicity and target affinity .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl, -Br) improve bioactivity, while bulky substituents (e.g., t-butyl) maintain efficacy at reduced doses .

Biological Activity

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C6H8N4O

- Molecular Weight : 168.16 g/mol

- CAS Number : 380583-07-3

The compound features an oxime functional group, which is known for its ability to participate in various chemical reactions, including oxidation and reduction processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. The mechanism behind this activity is thought to involve the formation of hydrogen bonds with active sites on microbial enzymes, potentially inhibiting their function .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound reveal potential applications in cancer therapy. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxime group can interact with enzyme active sites, leading to inhibition.

- Metal Ion Complexation : The compound's ability to form stable complexes with metal ions enhances its biological efficacy.

- Cell Membrane Penetration : The lipophilicity imparted by the methyl groups aids in cellular uptake .

Study 1: Antibacterial Activity

A study conducted by Motoba et al. (1992) evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of this compound resulted in a significant reduction in paw edema compared to the control group, highlighting its therapeutic potential in inflammatory diseases .

Study 3: Anticancer Activity

In a recent investigation published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound and assessed their cytotoxicity against human cancer cell lines. Notably, one derivative exhibited IC50 values as low as 15 µM against breast cancer cells, indicating promising anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-1,3-dimethyl-1H-pyrazole | Chloro substituent | Antimicrobial, anti-inflammatory |

| 1,3-Dimethyl-5-phenoxy-1H-pyrazole | Phenoxy group | Anticancer |

| 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | Oxidized derivative | Varies; generally less active |

The comparative analysis shows that while similar compounds also exhibit biological activities, the unique structure of this compound contributes to its specific pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves Vilsmeier-Haack formylation of pyrazole precursors followed by oxime formation. For oxime synthesis, hydroxylamine hydrochloride (NHOH·HCl) is added in excess to ensure complete conversion of the aldehyde intermediate. For example, in related pyrazole-4-carbaldehyde oxime syntheses, NHOH·HCl is used at a 1.5:1 molar ratio relative to the aldehyde, with reflux in ethanol/water (1:1) for 4–6 hours . Purification via recrystallization (e.g., using ethanol) avoids column chromatography, enhancing scalability .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : The aldehyde proton in the precursor (δ ~9.8–10.2 ppm) disappears upon oxime formation, replaced by an oxime proton (δ ~8.5–9.0 ppm). Methyl groups on the pyrazole ring appear as singlets (δ ~2.5–3.5 ppm) .

- IR : A strong C=N stretch (~1600–1650 cm) and O–H stretch (~3200–3400 cm) confirm oxime formation .

Q. What crystallographic parameters are critical for resolving the molecular structure of this compound via X-ray diffraction?

- Methodological Answer : Monoclinic crystal systems (e.g., space group P2/c) are common, with unit cell parameters such as a = 11.108 Å, b = 14.998 Å, c = 8.0839 Å, and β = 104.94°. Data collection at low temperatures (113 K) reduces thermal motion, improving resolution. Hydrogen bonding (O–H⋯N, ~2.8–3.0 Å) stabilizes the crystal lattice along the [010] axis .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., high R-values) be resolved during structure determination?

- Methodological Answer : Discrepancies often arise from disordered solvent molecules or twinning. Using SHELXL for refinement, apply constraints (e.g., isotropic displacement parameters for solvent atoms) and twin-law corrections. For example, in 5-(2-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime, refinement with R = 0.061 and wR = 0.159 was achieved by modeling hydrogen atoms geometrically and applying a multi-scan absorption correction .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the molecular packing of this compound?

- Methodological Answer : Intermolecular O–H⋯N hydrogen bonds (2.8–3.0 Å) link molecules into chains, while π-π interactions between pyrazole and aryl rings (dihedral angle ~83.3°) stabilize layered packing. These interactions influence solubility and melting points, critical for material applications .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives of this oxime?

- Methodological Answer : Modifying substituents on the pyrazole ring (e.g., introducing trifluoromethyl or chloro groups) enhances antifungal activity. For example, 3-(trifluoromethyl)pyrazole-4-carbaldehyde oxime derivatives showed improved bioactivity due to increased lipophilicity and electron-withdrawing effects . SAR studies should correlate logP values and Hammett constants with bioassay data .

Q. Why is SHELX software preferred for small-molecule crystallography, and what are its limitations in handling complex datasets?

- Methodological Answer : SHELX (particularly SHELXL) excels in refining high-resolution data and handling twinning but struggles with severe disorder or low-resolution datasets. For macromolecules, integration with SHELXPRO or PHENIX is recommended. Its robustness stems from efficient least-squares algorithms and manual parameter tuning, though automated pipelines (e.g., OLEX2) now complement it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.